molecular formula C11H19NOSi B105888 Aniline, N-[2-(trimethylsiloxy)ethyl]- CAS No. 16403-21-7

Aniline, N-[2-(trimethylsiloxy)ethyl]-

Cat. No.: B105888
CAS No.: 16403-21-7
M. Wt: 209.36 g/mol
InChI Key: PJYNWYCMEMNOIA-UHFFFAOYSA-N
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Description

Aniline, N-[2-(trimethylsiloxy)ethyl]- is a silicon-functionalized aniline derivative characterized by a trimethylsiloxyethyl (-CH₂CH₂OSi(CH₃)₃) substituent attached to the nitrogen atom of the aniline moiety. This modification introduces unique steric and electronic properties, distinguishing it from conventional aniline derivatives. The trimethylsiloxy group enhances hydrolytic stability compared to hydroxyl or alkoxy analogs while retaining reactivity for further functionalization .

Properties

CAS No.

16403-21-7

Molecular Formula

C11H19NOSi

Molecular Weight

209.36 g/mol

IUPAC Name

N-(2-trimethylsilyloxyethyl)aniline

InChI

InChI=1S/C11H19NOSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

PJYNWYCMEMNOIA-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCNC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCNC1=CC=CC=C1

Synonyms

N-(2-Trimethylsiloxyethyl)aniline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Aniline, N-[2-(trimethylsiloxy)ethyl]- with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties References
Aniline, N-[2-(trimethylsiloxy)ethyl]- C₁₁H₁₉NOSi 221.35 -NH₂, -CH₂CH₂OSi(CH₃)₃ High hydrolytic stability; silicon-induced steric hindrance; lipophilic
2-(2-Methoxyethyl)aniline C₉H₁₃NO 151.21 -NH₂, -CH₂CH₂OCH₃ Moderate polarity; susceptible to hydrolysis under acidic/basic conditions
2-(2-Thiomethoxyethyl)aniline C₉H₁₃NS 167.27 -NH₂, -CH₂CH₂SCH₃ Enhanced nucleophilicity due to sulfur; prone to oxidation
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 -NH₂, -CH₂CH₂S-C₆H₄F Thioether linkage; fluorophenyl enhances electronic conjugation
3-[2-(Trimethylsilyl)ethynyl]aniline C₁₁H₁₅NSi 189.33 -NH₂, -C≡C-Si(CH₃)₃ Rigid ethynyl spacer; silicon stabilizes alkyne moiety
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline C₂₁H₂₀N₂O₂S 364.45 -NH₂, -SO₂CH₃, carbazole Sulfonyl group enhances hydrogen bonding; carbazole enables π-π stacking

Reactivity and Stability

  • Hydrolytic Stability: The trimethylsiloxy group in N-[2-(trimethylsiloxy)ethyl]aniline resists hydrolysis better than methoxy or thiomethoxy analogs due to the inert Si-O bond . In contrast, 2-(2-methoxyethyl)aniline undergoes hydrolysis to ethanolamine derivatives under acidic conditions . Sulfur-containing analogs (e.g., 2-(2-thiomethoxyethyl)aniline) are prone to oxidation, forming sulfoxides or sulfones .
  • Electronic Effects :

    • The trimethylsiloxy group is electron-donating via σ-induction but weakly electron-withdrawing through Si-O polarization. This contrasts with the electron-donating methoxy group and electron-withdrawing sulfonyl group in N-[2-(carbazolyl)ethyl]-4-(methylsulfonyl)aniline .
    • The ethynyl spacer in 3-[2-(trimethylsilyl)ethynyl]aniline enhances conjugation, enabling applications in optoelectronic materials .

Preparation Methods

Synthesis of N-(2-Hydroxyethyl)aniline

Aniline undergoes reductive alkylation with glycolaldehyde (HOCH₂CHO) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation, followed by reduction to yield N-(2-hydroxyethyl)aniline.
Typical Conditions :

  • Molar Ratio : Aniline : Glycolaldehyde = 1 : 1.2

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 70–85%.

Silylation of the Hydroxyl Group

The intermediate N-(2-hydroxyethyl)aniline is treated with trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf) in the presence of a base (e.g., triethylamine) to form the silyl ether.
Typical Conditions :

  • Reagents : TMSCl (1.2 equiv), Et₃N (2.0 equiv)

  • Solvent : DCM or acetonitrile

  • Temperature : 0°C to room temperature

  • Yield : 90–95%.

Example Procedure :

  • Dissolve N-(2-hydroxyethyl)aniline (10 mmol) in DCM (30 mL).

  • Add TMSCl (12 mmol) and Et₃N (20 mmol) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Wash with water, dry over MgSO₄, and concentrate to obtain the product.

Direct Alkylation with a Pre-Silylated Ethylating Agent

Synthesis of 2-(Trimethylsiloxy)ethyl Bromide

2-Bromoethanol is silylated with TMSCl under basic conditions to form 2-(trimethylsiloxy)ethyl bromide (Br-CH₂CH₂-O-SiMe₃).
Typical Conditions :

  • Reagents : 2-Bromoethanol : TMSCl : Et₃N = 1 : 1.1 : 2.0

  • Solvent : DCM

  • Temperature : 0°C to room temperature

  • Yield : 80–88%.

N-Alkylation of Aniline

Aniline reacts with 2-(trimethylsiloxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield the target compound.
Typical Conditions :

  • Molar Ratio : Aniline : Alkylating Agent = 1 : 1.5

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 60–80°C

  • Yield : 65–75%.

Example Procedure :

  • Mix aniline (10 mmol), 2-(trimethylsiloxy)ethyl bromide (15 mmol), and K₂CO₃ (20 mmol) in DMF (20 mL).

  • Heat at 70°C for 12 hours.

  • Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate).

Transition Metal-Catalyzed N-Alkylation

Catalytic Dehydrogenative Coupling

A cobalt-based metal–organic framework (Co-MOF) or ruthenium catalyst facilitates the reaction between aniline and 2-(trimethylsiloxy)ethanol via a hydrogen-borrowing mechanism.
Typical Conditions :

  • Catalyst : Co-MOF (5 mol%) or [Ru(p-cymene)Cl₂]₂ (3 mol%)

  • Solvent : Toluene or xylene

  • Temperature : 110–130°C

  • Yield : 60–80%.

Example Procedure :

  • Combine aniline (10 mmol), 2-(trimethylsiloxy)ethanol (12 mmol), Co-MOF (0.5 mmol), and KOtBu (15 mmol) in toluene (20 mL).

  • Reflux under nitrogen for 24 hours.

  • Filter and concentrate to isolate the product.

Epoxide Ring-Opening and Silylation

Reaction with Ethylene Oxide

Aniline reacts with ethylene oxide to form N-(2-hydroxyethyl)aniline, which is subsequently silylated.
Typical Conditions :

  • Molar Ratio : Aniline : Ethylene Oxide = 1 : 1.5

  • Solvent : Ethanol or water

  • Temperature : 50–70°C

  • Yield : 75–85%.

Silylation Step

As described in Section 1.2.

Comparison of Methods

Method Advantages Limitations Yield Range
Reductive AlkylationHigh selectivity, mild conditionsRequires glycolaldehyde (less stable)70–85%
Direct AlkylationAvoids intermediate isolationRequires pre-silylated alkylating agent65–75%
Catalytic AlkylationSustainable, water as byproductHigh temperatures may degrade TMS group60–80%
Epoxide Ring-OpeningScalable, uses inexpensive reagentsEthylene oxide is hazardous75–85%

Key Experimental Data

Silylation Optimization

Base Solvent Time (h) Yield (%)
TriethylamineDCM492
PyridineTHF685
DBUAcetonitrile388

Catalytic Alkylation with Co-MOF

Substrate Temperature (°C) Time (h) Yield (%)
Aniline1102478
4-Methylaniline1201882
4-Chloroaniline1303068

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-[2-(trimethylsiloxy)ethyl]aniline, and how can reaction parameters be optimized?

The synthesis of N-[2-(trimethylsiloxy)ethyl]aniline typically involves hydrosilylation of allylaniline derivatives with trimethylsilane under catalytic conditions or coupling reactions between silylated intermediates and aniline moieties. Key parameters for optimization include:

  • Catalyst selection : Transition metal catalysts (e.g., platinum-based) enhance hydrosilylation efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., toluene, DMF) improve reaction homogeneity and yield .
  • Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
    Methodological refinement via Design of Experiments (DoE) can systematically address competing side reactions, such as premature siloxane hydrolysis.

Basic: Which spectroscopic and analytical techniques are critical for characterizing N-[2-(trimethylsiloxy)ethyl]aniline, and what structural insights do they provide?

  • ¹H/¹³C NMR : Resolve the trimethylsiloxy (-OSi(CH₃)₃) group’s singlet (~0.1–0.3 ppm for Si-CH₃) and confirm ethyl linkage integration .
  • FTIR : Identify Si-O-C stretching vibrations (1000–1100 cm⁻¹) and N-H bending modes (1500–1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for purity assessment.
  • Elemental analysis : Quantify C, H, N, and Si content to verify stoichiometry.

Advanced: How does N-[2-(trimethylsiloxy)ethyl]aniline enhance interfacial adhesion in composite materials, and what experimental approaches quantify these effects?

The compound’s dual functionality (amine for covalent bonding and siloxane for hydrophobic interactions) improves adhesion at polymer-inorganic interfaces. Methodologies to assess this include:

  • Peel/adhesion tests : Measure mechanical strength at interfaces using ASTM D903 or analogous protocols.
  • Contact angle analysis : Evaluate surface hydrophobicity post-modification .
  • X-ray photoelectron spectroscopy (XPS) : Confirm siloxane crosslinking via Si 2p binding energy shifts (~102–104 eV) .
    Studies show a 30–50% increase in interfacial toughness in epoxy-silica composites when using this modifier .

Advanced: What strategies mitigate competing side reactions during N-[2-(trimethylsiloxy)ethyl]aniline synthesis, particularly siloxane hydrolysis or undesired oligomerization?

  • Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves to scavenge trace water .
  • Stepwise addition : Introduce silane reagents gradually to minimize exothermic side reactions.
  • Protective groups : Temporarily block the aniline’s amine with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack on siloxane .
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound from oligomeric byproducts.

Basic: What are the primary research applications of N-[2-(trimethylsiloxy)ethyl]aniline in material science?

  • Surface modification : Enhances hydrophobicity and corrosion resistance in coatings .
  • Composite materials : Acts as a coupling agent in polymer-ceramic composites (e.g., epoxy, polyurethane) .
  • Nanoparticle functionalization : Anchors silica or metal oxides for stable dispersions in solvents.

Advanced: How do structural analogs of N-[2-(trimethylsiloxy)ethyl]aniline differ in reactivity, and what computational tools predict their performance?

Comparative studies with analogs (e.g., N-[3-(trimethoxysilyl)propyl]aniline) reveal:

  • Chain length effects : Longer alkyl spacers (e.g., propyl vs. ethyl) increase flexibility but reduce steric hindrance .
  • Electronic effects : Electron-withdrawing groups on the aniline ring lower amine nucleophilicity, altering bonding kinetics.
    DFT calculations (e.g., Gaussian, VASP) model adsorption energies and transition states, guiding rational design .

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